![molecular formula C8H10ClNO3 B2496512 Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate CAS No. 2445785-95-3](/img/structure/B2496512.png)
Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related oxazoline compounds involves multi-step chemical processes, including condensation, chlorination, and esterification reactions. These procedures often require specific reactants and conditions to achieve the desired product with high purity and yield. For instance, Bacchi et al. (2002) described the carbonylation of prop-2-ynylamides under oxidative conditions to give oxazolines with an (alkoxycarbonyl)methylene chain at the 5-position in good yields, illustrating a general method that might apply to the synthesis of the compound (Bacchi, Costa, Gabriele, Pelizzi, & Salerno, 2002).
Molecular Structure Analysis
The molecular structure of oxazoline derivatives, similar to "Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate," has been extensively studied using techniques like X-ray diffraction. These studies reveal the geometric configurations, bond lengths, angles, and overall 3D arrangements of atoms within the molecules. For example, the work by Ting Yao et al. (2013) on uracil derivatives offers insights into the crystal structure, which could be analogous to understanding the structure of the subject compound (Ting Yao, Jicheng Yi, Shuguang Zhou, & J. Xiong, 2013).
Chemical Reactions and Properties
The chemical reactivity of "this compound" involves various reactions such as nucleophilic substitutions, where the chloromethyl group can react with different nucleophiles, leading to a broad range of derivatives. These reactions are pivotal for the modification and functionalization of the compound, enabling the synthesis of targeted molecules for specific applications.
Physical Properties Analysis
The physical properties of such compounds include melting point, boiling point, solubility in different solvents, and crystal structure. These properties are crucial for determining the conditions under which the compound can be handled, stored, and applied in chemical reactions. Studies like those conducted by Su-jing Jin (2013) provide valuable information on the synthesis and physical properties of related compounds, offering a basis for understanding the physical characteristics of "this compound" (Jin Su-jing, 2013).
Chemical Properties Analysis
The chemical properties include reactivity with various chemical agents, stability under different conditions, and the compound's behavior in chemical reactions. Understanding these properties is essential for the effective use of the compound in synthesis and other chemical processes. For example, the study by A. Bacchi et al. (2002) on oxazolines provides insights into the reactivity and potential applications of oxazoline derivatives, which can be extrapolated to the compound of interest (Bacchi et al., 2002).
Aplicaciones Científicas De Investigación
Analytical and Structural Characterization
Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate, due to its complex structure, has been a subject of interest in analytical and structural chemistry. A study by Dybowski et al. (2021) focused on the comprehensive analytical and structural characterization of a related compound, highlighting the use of advanced techniques like gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), and spectroscopic methods. This research demonstrates the compound's relevance in forensic and clinical contexts, providing crucial data for identifying and understanding such complex molecules Dybowski, Holowinski, Typek, & Dawidowicz, 2021.
Antifungal and Pharmacological Properties
In the realm of pharmaceutical research, compounds like this compound serve as potential candidates for developing new drugs. A novel antifungal compound was synthesized and characterized for its solubility in biologically relevant solvents, demonstrating the chemical's potential in creating effective antifungal medications. The study by Volkova, Levshin, and Perlovich (2020) emphasized the importance of understanding the physicochemical properties of such compounds to enhance their pharmacological applications Volkova, Levshin, & Perlovich, 2020.
Antiproliferative Activity
Božić et al. (2017) investigated a series of novel propanoic acids and their methyl esters for their antiproliferative activity against various cancer cell lines. The results indicated significant effects, especially against HCT116 cells, suggesting that derivatives of this compound and similar compounds could be valuable in cancer research Božić, Rogan, Poleti, Rančić, Trišović, Božić, & Uscumlic, 2017.
Synthesis and Characterization Techniques
The synthesis and characterization of oxazolines and thiazolines, as demonstrated by Katritzky, Cai, Suzuki, & Singh (2004), are crucial for developing new compounds with potential scientific applications. Their work under microwave irradiation presents a novel approach to creating derivatives, including those related to this compound, which could have significant implications in medicinal chemistry and materials science Katritzky, Cai, Suzuki, & Singh, 2004.
Propiedades
IUPAC Name |
methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3/c1-12-8(11)3-2-6-5-10-7(4-9)13-6/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNVTFQHYXOAIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CN=C(O1)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2496429.png)
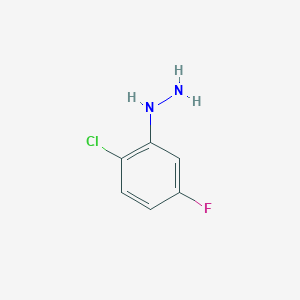
![Ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2496431.png)
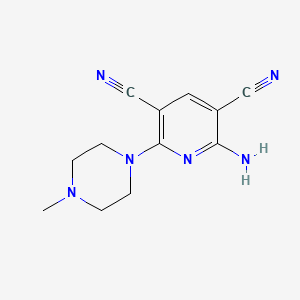
![N-(4-fluorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2496436.png)
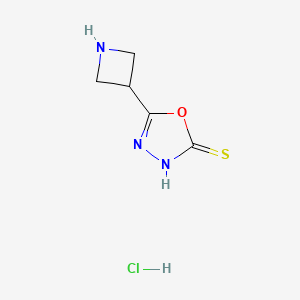

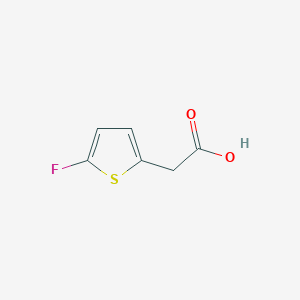
![3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2496442.png)
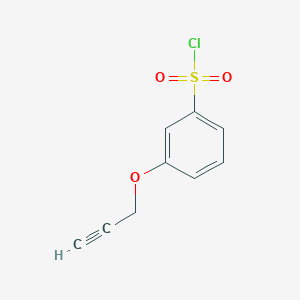
![8-(4-Ethoxyphenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2496447.png)
![2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2496448.png)
![(4-(2-Benzoylbenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2496451.png)
